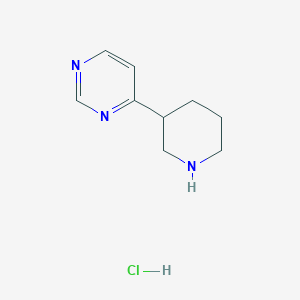
Clorhidrato de 4-(3-piperidinil)pirimidina
Descripción general
Descripción
4-(3-Piperidinyl)pyrimidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse biological and pharmaceutical applications
Aplicaciones Científicas De Investigación
4-(3-Piperidinyl)pyrimidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It has been investigated for its pharmacological properties, such as its potential use as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemicals with specific properties.
Mecanismo De Acción
Target of Action
The primary target of 4-(3-Piperidinyl)pyrimidine hydrochloride is the Cholesterol 24-Hydroxylase (CH24H) , also known as CYP46A1 . CH24H is a brain-specific cytochrome P450 enzyme that plays a crucial role in metabolizing cholesterol into 24S-hydroxycholesterol (24HC) for regulating brain cholesterol homeostasis .
Mode of Action
4-(3-Piperidinyl)pyrimidine hydrochloride interacts with its target, CH24H, by inhibiting its function . The compound binds to CH24H in a unique binding mode, as revealed by the X-ray crystal structure of CH24H in complex with the compound . This interaction results in the inhibition of the conversion of cholesterol to 24HC .
Biochemical Pathways
The inhibition of CH24H disrupts the primary pathway for cholesterol elimination in the brain . Normally, CH24H converts cholesterol to 24HC, which can then be eliminated from the brain through the blood-brain barrier . By inhibiting CH24H, 4-(3-Piperidinyl)pyrimidine hydrochloride reduces the levels of 24HC, thereby affecting brain cholesterol homeostasis .
Pharmacokinetics
This is crucial for its efficacy, given that its target, CH24H, is predominantly expressed in the brain .
Result of Action
The inhibition of CH24H by 4-(3-Piperidinyl)pyrimidine hydrochloride leads to a reduction in the levels of 24HC in the brain . This impacts the regulation of brain cholesterol homeostasis
Análisis Bioquímico
Biochemical Properties
4-(3-Piperidinyl)pyrimidine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. It has been observed to interact with several key enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic function. Additionally, 4-(3-Piperidinyl)pyrimidine hydrochloride has been shown to interact with various receptors and ion channels, influencing cellular signaling pathways and physiological responses .
Cellular Effects
The effects of 4-(3-Piperidinyl)pyrimidine hydrochloride on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for instance, this compound has demonstrated antiproliferative and pro-apoptotic effects, likely through the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, 4-(3-Piperidinyl)pyrimidine hydrochloride can modulate gene expression by influencing transcription factors and epigenetic regulators, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-(3-Piperidinyl)pyrimidine hydrochloride exerts its effects through a combination of direct binding interactions and modulation of enzyme activity. The compound can bind to specific sites on enzymes and receptors, leading to conformational changes that either enhance or inhibit their activity . For example, its interaction with cytochrome P450 enzymes involves the formation of a stable complex that can either block or facilitate the enzyme’s catalytic cycle . Additionally, 4-(3-Piperidinyl)pyrimidine hydrochloride can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Piperidinyl)pyrimidine hydrochloride can vary over time due to factors such as stability, degradation, and cellular adaptation. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme pH or temperature . Over prolonged exposure, cells may develop adaptive responses, such as upregulation of detoxifying enzymes or changes in receptor expression, which can alter the compound’s efficacy and toxicity .
Dosage Effects in Animal Models
The effects of 4-(3-Piperidinyl)pyrimidine hydrochloride in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity have been reported . These adverse effects are often associated with the compound’s interaction with off-target proteins and disruption of normal cellular functions .
Metabolic Pathways
4-(3-Piperidinyl)pyrimidine hydrochloride is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites that can be further conjugated and excreted from the body . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, 4-(3-Piperidinyl)pyrimidine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake, efflux, and intracellular localization, which can impact its bioavailability and therapeutic potential . Additionally, the compound’s distribution can be influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of 4-(3-Piperidinyl)pyrimidine hydrochloride is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interaction with its molecular targets and its overall efficacy in modulating cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Piperidinyl)pyrimidine hydrochloride typically involves the reaction of piperidine with pyrimidine derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where piperidine acts as a nucleophile attacking the pyrimidine ring. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of 4-(3-Piperidinyl)pyrimidine hydrochloride is scaled up using similar synthetic routes. The process involves large reactors and controlled conditions to ensure the purity and yield of the compound. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Piperidinyl)pyrimidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can substitute the pyrimidine ring.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation can produce pyrimidinedione derivatives, while reduction can lead to the formation of piperidine derivatives.
Comparación Con Compuestos Similares
4-(3-Piperidinyl)pyrimidine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Piperidine Derivatives: These compounds share the piperidine ring but differ in their substituents and functional groups.
Pyrimidine Derivatives: These compounds have the pyrimidine ring but may have different substituents or additional functional groups.
Other Piperidine-Pyrimidine Compounds: These compounds combine elements of both piperidine and pyrimidine, but their structures and properties can vary significantly.
Propiedades
IUPAC Name |
4-piperidin-3-ylpyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-12-9;/h3,5,7-8,10H,1-2,4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKIALGJBQPQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1H-imidazol-1-yl)methyl]oxan-4-ol](/img/structure/B1485930.png)
![1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485931.png)
amino}propanenitrile](/img/structure/B1485932.png)
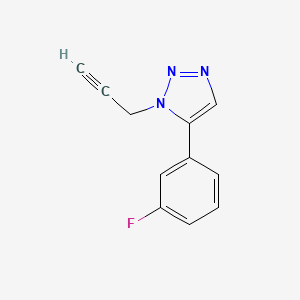
![1-Octahydrocyclopenta[c]pyrrol-4-yl-3-pyrrolidinol dihydrochloride](/img/structure/B1485934.png)
![3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride](/img/structure/B1485935.png)
![5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1485938.png)
![1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B1485940.png)
![1-[3-(2,2-Difluoropropoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1485943.png)
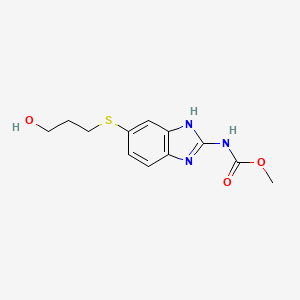
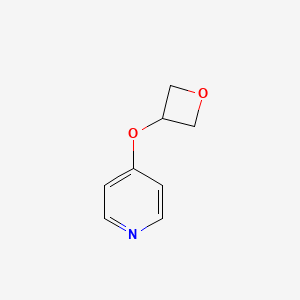
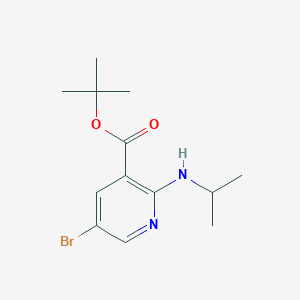

![4-Azatricyclo[5.2.2.0~2,6~]undec-8-ylmethanol hydrochloride](/img/structure/B1485951.png)
